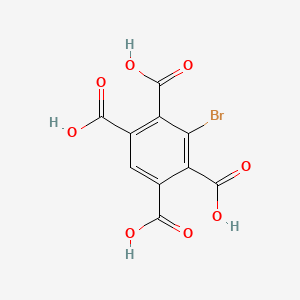![molecular formula C20H19NO2 B14201811 4,4'-[(Phenylazanediyl)bis(methylene)]diphenol CAS No. 839688-00-5](/img/structure/B14201811.png)
4,4'-[(Phenylazanediyl)bis(methylene)]diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol is a chemical compound with the molecular formula C18H15NO2. It is also known by other names such as 4,4’-dihydroxytriphenylamine and 4,4’-dihydroxy-N-phenylmethanamine . This compound is characterized by the presence of two phenol groups connected through a phenylazanediyl bridge, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol typically involves the reaction of phenol with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
In industrial settings, the production of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pH, and the product is purified through crystallization or distillation .
化学反应分析
Types of Reactions
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins, adhesives, and coatings
作用机制
The mechanism of action of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol involves its interaction with various molecular targets and pathways. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways .
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(phenol): Similar structure but lacks the phenylazanediyl bridge.
Bisphenol A: Contains two phenol groups connected by a methylene bridge but has different substituents on the aromatic rings
Uniqueness
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol is unique due to the presence of the phenylazanediyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules and enhances its versatility in various applications .
属性
CAS 编号 |
839688-00-5 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
4-[[N-[(4-hydroxyphenyl)methyl]anilino]methyl]phenol |
InChI |
InChI=1S/C20H19NO2/c22-19-10-6-16(7-11-19)14-21(18-4-2-1-3-5-18)15-17-8-12-20(23)13-9-17/h1-13,22-23H,14-15H2 |
InChI 键 |
KDBMFJYWGZLDIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)
![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)
![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)



![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
